(3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine
Overview
Description
(3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains both fluorine and trifluoromethoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of specialized reagents and catalysts to facilitate the trifluoromethoxylation and amination reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for developing new materials and compounds with specific properties.
Biology
In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological systems. It may serve as a probe to investigate molecular interactions and pathways.
Medicine
In medicine, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine has potential applications in drug discovery and development. Its unique properties may contribute to the design of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with molecular targets and pathways. The fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and reactivity, leading to specific biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxy-[1,1’-biphenyl]-4-yl)methanamine
- (3-Fluoro-3’-(difluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine
- (3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine
Uniqueness
Compared to similar compounds, (3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and physical properties
Properties
IUPAC Name |
[2-fluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)20-14(16,17)18/h1-7H,8,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGINAKZERMWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179020 | |
Record name | [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261836-76-3 | |
Record name | [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261836-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-methanamine, 3-fluoro-3′-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201179020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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